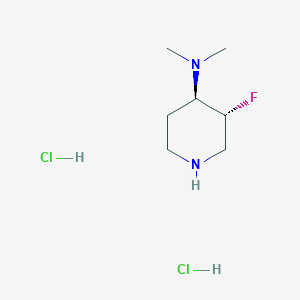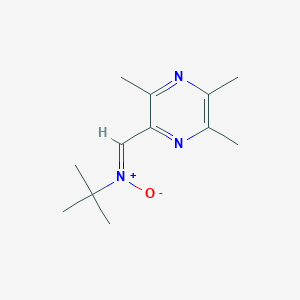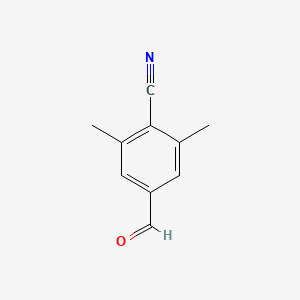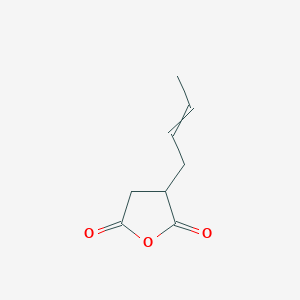
2,4,6-Trichlorobenzamide
説明
2,4,6-Trichlorobenzamide is a useful research compound. Its molecular formula is C7H4Cl3NO and its molecular weight is 224.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Trichlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trichlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure Analysis
A study by Tao et al. (2016) focused on analyzing the molecular structure of 2,6-dichlorobenzamide, a degradation product of 2,6-dichlorobenzonitrile, which is often used as a herbicide. The study involved recording and analyzing the FT-IR and FT-Raman spectra of 2,6-dichlorobenzamide at room temperature. They also examined the molecular electrostatic potential (MEP) and HOMO-LUMO gap of the compound, along with its thermodynamic functions (Tao, Y., Han, L., Li, X., Han, Y., & Liu, Z., 2016).
Groundwater Micropollutant Bioremediation
Raes et al. (2019) studied Aminobacter sp. MSH1, which uses 2,6-dichlorobenzamide (BAM) as a sole source of carbon, nitrogen, and energy. This microorganism is considered vital for groundwater bioremediation in drinking water treatment plants (DWTPs). The research contributed to understanding the BAM-catabolic pathway, highlighting its unique nature compared to other chlorobenzoates (Raes, B., Horemans, B., Rentsch, D., et al., 2019).
Environmental Toxicity Evaluation
Jin et al. (2012) investigated the environmental toxicity of 2,4,6-trichlorophenol (TCP), a chemical related to 2,4,6-trichlorobenzamide. They determined the predicted no-effect concentration (PNEC) of TCP using acute and sub-chronic toxicity data on various Chinese aquatic species. This study is crucial in understanding the environmental impact of TCP and its related compounds (Jin, X., Zha, J., Xu, Y., Giesy, J. P., Richardson, K. L., & Wang, Z., 2012).
Photocatalytic Water Pollution Treatment
Research by Gaya et al. (2010) investigated the photocatalytic oxidation of 2,4,6-trichlorophenol over ZnO as a method for treating water pollution. They optimized operational parameters for efficient pollutant removal and proposed a tentative reaction mechanism for the degradation intermediates (Gaya, U., Abdullah, A., Hussein, M., & Zainal, Z., 2010).
Electrochemical Detection
A study by Buledi et al. (2021) focused on developing an electrochemical sensor based on CuO nanostructures for detecting 2,4,6-trichlorophenol. This sensor could be vital for monitoring environmental toxicants, demonstrating the compound's relevance in environmental monitoring (Buledi, J. A., Solangi, A., Memon, S., Haider, S. I., Ameen, S., Khand, N. H., Bhatti, A., & Qambrani, N., 2021).
特性
IUPAC Name |
2,4,6-trichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBLXNZWBXVSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8249320.png)
![(1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8249327.png)
![4-(N-(4-chlorophenethyl)benzo[b]thiophene-3-carboxamido)-N-(2,4-difluorophenyl)piperidine-1-carboxamide](/img/structure/B8249335.png)




![[[4-(4-Fluorophenoxy)phenyl]methylideneamino]urea](/img/structure/B8249381.png)
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4-(1-naphthalenylphenylamino)phenyl]-N4,N4'-diphenyl-](/img/structure/B8249388.png)
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]tetrazol-3-ium;chloride](/img/structure/B8249406.png)
